molecular formula C17H14F5N3O2 B1613046 Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate CAS No. 941716-83-2

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Cat. No.: B1613046
CAS No.: 941716-83-2
M. Wt: 387.3 g/mol
InChI Key: CDEUDOARBGUKPM-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is a chemical compound known for its unique structure and properties. It is often used in scientific research, particularly in the fields of chemistry and biology. The compound’s structure includes a pentafluorophenyl group, a pyrazinyl group, and a piperidine carboxylate group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate typically involves the reaction of pentafluorophenol with 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 1-(6-chloropyrazin-2-yl)piperidine-3-carboxylate
  • Pentafluorophenyl 1-(6-ethylpyrazin-2-yl)piperidine-3-carboxylate
  • Pentafluorophenyl 1-(6-aminopyrazin-2-yl)piperidine-3-carboxylate

Uniqueness

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is unique due to the presence of the methyl group on the pyrazinyl ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O2/c1-8-5-23-6-10(24-8)25-4-2-3-9(7-25)17(26)27-16-14(21)12(19)11(18)13(20)15(16)22/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEUDOARBGUKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640312
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-83-2
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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